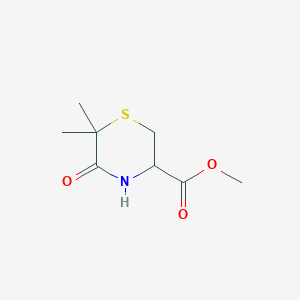![molecular formula C10H12N2O6S B3002657 4-(Methylsulfanyl)-2-[(5-nitrofuran-2-yl)formamido]butanoic acid CAS No. 1008068-92-5](/img/structure/B3002657.png)
4-(Methylsulfanyl)-2-[(5-nitrofuran-2-yl)formamido]butanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(Methylsulfanyl)-2-[(5-nitrofuran-2-yl)formamido]butanoic acid (MSFB) is a sulfur-containing organic acid that has been used in a variety of scientific research applications. It is a colorless crystalline solid that is soluble in water and ethanol. MSFB is a useful compound for studying the effects of sulfur-containing compounds on biochemical and physiological processes.
Applications De Recherche Scientifique
Antifungal Applications
4-(Methylsulfanyl)-2-[(5-nitrofuran-2-yl)formamido]butanoic acid and related compounds have been explored for their antifungal properties. For instance, research on bromopyrrole alkaloids derived from the South China Sea sponge Agelas sp. indicates effective antifungal activity against Candida albicans in a Caenorhabditis elegans candidiasis model. These findings suggest potential applications in developing antifungal therapies or agents (Zhu et al., 2016).
Synthesis of Novel Compounds
Research in the field of chemistry has focused on synthesizing novel compounds using this compound as an intermediate or related structures. For example, the synthesis of new thiazolidin-4-ones and thiazan-4-one derivatives from 10-undecenoic acid hydrazide has been reported, demonstrating the versatility of this compound in synthetic chemistry (Rahman et al., 2005).
Catalysis and Chemical Reactions
The compound's derivatives have been utilized in catalysis and various chemical reactions. A study on the catalyst- and solvent-free synthesis of benzamide derivatives using microwave-assisted Fries rearrangement exemplifies this application, highlighting the compound's role in facilitating complex chemical processes (Moreno-Fuquen et al., 2019).
Dyeing Properties and Applications
Research has also explored the dyeing properties and applications of derivatives of this compound. A study investigating new azonaphthalimide acid dyes showed their potential in dyeing wool and polyamide fabrics, offering insights into the compound's utility in textile industries (Hosseinnezhad et al., 2017).
Propriétés
IUPAC Name |
4-methylsulfanyl-2-[(5-nitrofuran-2-carbonyl)amino]butanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O6S/c1-19-5-4-6(10(14)15)11-9(13)7-2-3-8(18-7)12(16)17/h2-3,6H,4-5H2,1H3,(H,11,13)(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSOQJVVFOIIKBC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSCCC(C(=O)O)NC(=O)C1=CC=C(O1)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

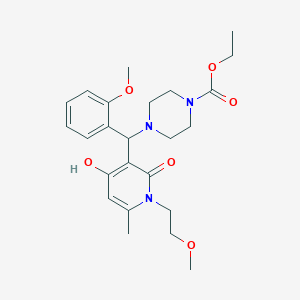
![N-(2-(4-oxo-5-(3-(trifluoromethyl)benzyl)-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzofuran-2-carboxamide](/img/structure/B3002576.png)
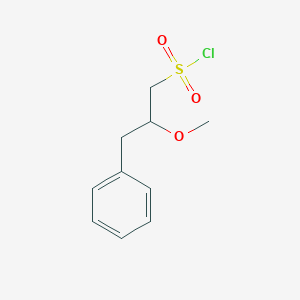
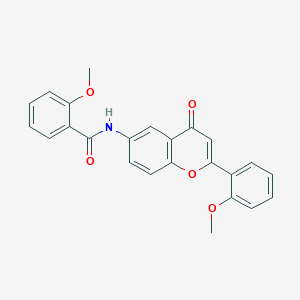
![2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl(pyridin-2-yl)methanone](/img/structure/B3002581.png)
![3-(2-oxo-2-(3-(pyridin-3-yloxy)azetidin-1-yl)ethyl)benzo[d]oxazol-2(3H)-one](/img/structure/B3002582.png)
![4-Chloro-3-methyl-6-(trifluoromethyl)-2H-pyrazolo[3,4-b]pyridine](/img/structure/B3002584.png)
![N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-4-((3-methylpiperidin-1-yl)sulfonyl)benzamide](/img/structure/B3002585.png)
![1,5-Dimethylpyrazolo[4,3-b]pyridine-6-carboxylic acid](/img/structure/B3002587.png)
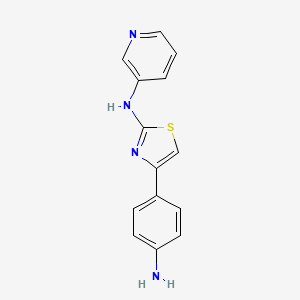
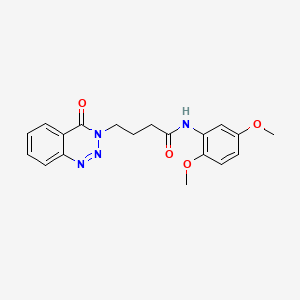
![2,5-dimethyl-N,3-bis(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B3002592.png)
![1-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)-4-(thiophen-2-yl)piperidine](/img/structure/B3002595.png)
